PI4KIIIbeta-IN-10

Vue d'ensemble

Description

PI4KIIIbeta-IN-10 est un inhibiteur puissant de l'enzyme phosphatidylinositol 4-kinase de type III bêta (PI4KIIIβ). Ce composé a une concentration inhibitrice (CI50) de 3,6 nanomolaires, ce qui le rend très efficace pour inhiber la PI4KIIIβ . PI4KIIIβ est une enzyme essentielle impliquée dans la réplication de plusieurs virus à ARN, faisant de this compound un outil précieux dans la recherche en virologie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de PI4KIIIbeta-IN-10 implique plusieurs étapes, en partant de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions de condensation et de cyclisation, suivies de modifications de groupe fonctionnel pour obtenir l'activité inhibitrice souhaitée . Les détails spécifiques concernant les conditions de réaction, telles que la température, les solvants et les catalyseurs, sont généralement optimisés pour maximiser le rendement et la pureté.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique le passage à l'échelle des réactions, l'optimisation des conditions de production à grande échelle et la garantie d'une qualité et d'une pureté constantes par des mesures de contrôle qualité rigoureuses .

Analyse Des Réactions Chimiques

Types de réactions

PI4KIIIbeta-IN-10 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Ces réactions sont essentielles pour modifier le composé afin d'améliorer son activité inhibitrice ou pour créer des dérivés pour des études supplémentaires .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification de this compound comprennent divers acides, bases et solvants organiques. Des conditions telles que la température, la pression et le temps de réaction sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits

Les principaux produits formés à partir des réactions impliquant this compound sont généralement des dérivés avec des groupes fonctionnels modifiés. Ces dérivés sont souvent testés pour leur activité inhibitrice contre PI4KIIIβ afin d'identifier les composés ayant une efficacité améliorée .

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Biologie cellulaire : Le composé est utilisé pour étudier le rôle de la PI4KIIIβ dans les processus cellulaires tels que le trafic membranaire et la transduction du signal.

Développement de médicaments :

Mécanisme d'action

This compound exerce ses effets en se liant au site actif de la PI4KIIIβ, inhibant ainsi son activité kinase. Cette inhibition perturbe la production de phosphatidylinositol 4-phosphate (PI4P), une molécule lipidique essentielle à divers processus cellulaires . La perturbation de la production de PI4P affecte la réplication des virus à ARN, faisant de this compound un outil précieux dans la recherche antivirale .

Applications De Recherche Scientifique

Antiviral Applications

PI4KIIIβ plays a vital role in the replication of several viruses, including enteroviruses, hepatitis C virus, and severe acute respiratory syndrome coronavirus. The use of PI4KIIIbeta-IN-10 has been investigated for its potential to inhibit viral replication through the following mechanisms:

- Inhibition of Viral Replication : Studies indicate that this compound effectively inhibits the kinase activity of PI4KIIIβ, thereby disrupting the formation of phosphatidylinositol 4-phosphate (PI4P), which is essential for viral replication. For instance, in vitro assays have shown that this compound can significantly reduce the replication rates of enteroviruses such as EV-A71 by targeting host cell machinery necessary for viral lifecycle completion .

- Selectivity and Toxicity : The compound has demonstrated selectivity towards PI4KIIIβ over other kinases, which is crucial for minimizing off-target effects. In vitro studies have reported minimal cellular toxicity at effective concentrations, making it a promising candidate for therapeutic development against viral infections .

Cancer Research

The role of PI4KIIIβ in cancer cell survival and proliferation has led to investigations into the potential use of this compound in oncology:

- Induction of Apoptosis : Research has shown that inhibition of PI4KIIIβ can lead to apoptosis in certain cancer cell lines, such as MDA-MB-231 breast cancer cells. The loss of PI4KIIIβ was associated with enhanced Akt phosphorylation and subsequent activation of apoptotic pathways, suggesting that this compound could be utilized to induce cell death in tumors reliant on this signaling pathway .

- Targeting Tumor Microenvironment : By disrupting lipid signaling pathways critical for tumor growth and metastasis, this compound may also influence the tumor microenvironment. This could enhance the efficacy of existing therapies when combined with other treatment modalities .

Mechanistic Studies

Understanding the mechanism of action for this compound provides insights into its potential applications:

- Structural Analysis : Crystal structure analyses have revealed how this compound interacts with the active site of PI4KIIIβ, allowing for rational drug design and optimization .

- Pharmacological Profiling : Virtual screening methods have identified additional inhibitors with similar mechanisms, expanding the potential therapeutic arsenal against diseases linked to PI4KIIIβ dysregulation .

Case Studies

Several case studies highlight the efficacy of this compound:

Mécanisme D'action

PI4KIIIbeta-IN-10 exerts its effects by binding to the active site of PI4KIIIβ, thereby inhibiting its kinase activity. This inhibition disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a lipid molecule essential for various cellular processes . The disruption of PI4P production affects the replication of RNA viruses, making this compound a valuable tool in antiviral research .

Comparaison Avec Des Composés Similaires

Composés similaires

PI4KIIIalpha-IN-9 : Un autre inhibiteur ciblant l'isoforme alpha de la PI4KIII, avec des profils de sélectivité et de puissance différents.

PI3KC2gamma-IN-8 : Un inhibiteur ciblant l'isoforme gamma de la phosphatidylinositol 3-kinase, avec des effets biologiques distincts.

Unicité

PI4KIIIbeta-IN-10 est unique en raison de sa haute sélectivité et de sa puissance contre la PI4KIIIβ, avec des effets hors cible minimes sur les kinases apparentées . Cette sélectivité en fait un outil idéal pour étudier les rôles spécifiques de la PI4KIIIβ dans les processus cellulaires et la réplication virale .

Activité Biologique

PI4KIIIbeta-IN-10, also known as CS-5601, is a selective inhibitor of the phosphatidylinositol 4-kinase III beta (PI4KIIIβ) enzyme, which plays a critical role in various cellular processes, including membrane trafficking and signaling pathways. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and virology.

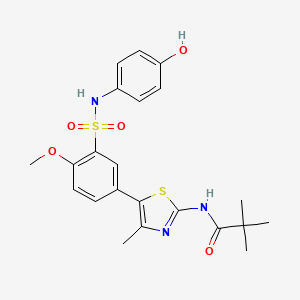

- Chemical Formula : C22H25N3O5S2

- IC50 : 3.6 nM for PI4KIIIβ; significantly less potent against other kinases (720 nM for PI3Kδ, ~1 µM for PI3KC2γ, and ~10 µM for PI3Kα) .

PI4KIIIβ is involved in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a lipid that is crucial for the formation of membrane structures and signaling platforms within cells. Inhibition of PI4KIIIβ by this compound disrupts these processes, which can lead to altered cellular functions and has implications for disease treatment .

Inhibition of Viral Replication

Research has demonstrated that PI4KIIIβ is exploited by various RNA viruses for their replication. By inhibiting PI4KIIIβ, this compound can reduce viral replication rates. For instance, studies have shown that this compound effectively inhibits the replication of Hepatitis C virus (HCV) and other enteroviruses .

Impact on Cellular Processes

- Membrane Trafficking :

- Cellular Signaling :

Study on Hepatitis C Virus

A study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of this compound against HCV. The compound was shown to significantly reduce viral loads in infected cell cultures, demonstrating its potential as a therapeutic agent against hepatitis infections .

Cancer Research

In lung adenocarcinoma models, inhibition of PI4KIIIβ led to reduced tumor growth and enhanced sensitivity to chemotherapy agents. The study suggests that targeting PI4KIIIβ may provide a novel approach to treat cancers with chromosome 1q amplification .

Comparison of IC50 Values

| Enzyme | IC50 (nM) |

|---|---|

| PI4KIIIβ | 3.6 |

| PI3Kδ | 720 |

| PI3KC2γ | ~1000 |

| PI3Kα | ~10000 |

Summary of Biological Effects

| Effect | Description |

|---|---|

| Viral Replication | Significant reduction in replication rates |

| Membrane Trafficking | Disruption of Golgi integrity |

| Cellular Signaling | Alteration in Akt/mTOR pathway activity |

| Tumor Growth | Inhibition observed in cancer models |

Propriétés

IUPAC Name |

N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S2/c1-13-19(31-21(23-13)24-20(27)22(2,3)4)14-6-11-17(30-5)18(12-14)32(28,29)25-15-7-9-16(26)10-8-15/h6-12,25-26H,1-5H3,(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUYFBRIGUAKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501022543 | |

| Record name | PI4KIIIbeta-IN-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881233-39-1 | |

| Record name | PI4KIIIbeta-IN-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.